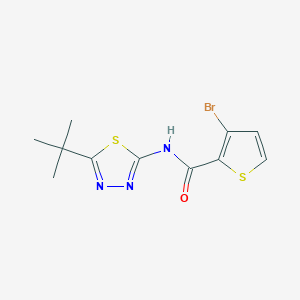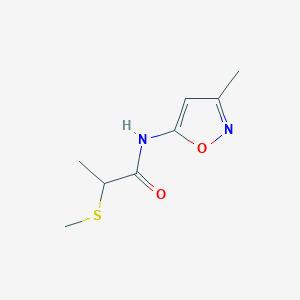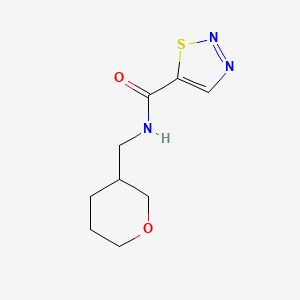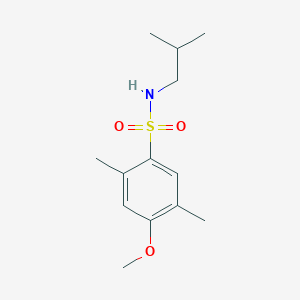
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may interact with metal ions through coordination bonds, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide are not well characterized. However, as a fluorescent probe for the detection of copper ions, this compound may have potential applications in the study of copper-related diseases such as Wilson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a fluorescent probe is its selectivity for copper ions. This makes it a useful tool for studying copper-related biological processes. However, one limitation is that the compound may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for research on 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the study of the compound's potential toxicity and its suitability for use in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been achieved using various methods. One such method involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-bromo-2-chlorothiophene-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonium hydroxide to yield 3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a promising tool for the detection of copper ions in biological systems.
Propriétés
IUPAC Name |
3-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS2/c1-11(2,3)9-14-15-10(18-9)13-8(16)7-6(12)4-5-17-7/h4-5H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNPBIIRRJJSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)

![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
